molecular formula C4H9NO2S B13215974 But-2-ene-1-sulfonamide

But-2-ene-1-sulfonamide

Cat. No.: B13215974
M. Wt: 135.19 g/mol
InChI Key: HBIXPJWSSLDLMW-NSCUHMNNSA-N
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Description

But-2-ene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

But-2-ene-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of but-2-ene with sulfonamide precursors under specific conditions. For instance, the reaction between but-2-ene and sulfonyl chloride in the presence of a base such as pyridine can yield this compound . Another method involves the use of sodium sulfinates and amines, mediated by ammonium iodide (NH4I), to produce sulfonamides .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

But-2-ene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of but-2-ene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates. For example, they can inhibit dihydropteroate synthetase, an enzyme involved in folate synthesis, thereby disrupting bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to but-2-ene-1-sulfonamide include:

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile compound in synthetic chemistry .

Biological Activity

But-2-ene-1-sulfonamide is a sulfonamide compound that has garnered attention for its biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various chemical reactions involving sulfonyl chlorides and amines. The general reaction pathway includes:

  • Formation of Sulfonamide : The reaction between but-2-ene and sulfonyl chloride in the presence of a base to form this compound.
  • Purification : The crude product is purified using recrystallization techniques.

Antimicrobial Properties

Sulfonamides, including this compound, are known for their antibacterial properties. They act primarily by inhibiting bacterial folate synthesis, which is crucial for DNA replication and cell division.

Mechanism of Action :

  • Inhibition of Dihydropteroate Synthase (DHPS) : this compound competes with para-aminobenzoic acid (PABA) for binding to DHPS, disrupting folate synthesis and leading to bacteriostatic effects .

Research Findings :

  • Studies have shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against strains such as Escherichia coli and Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) comparable to established sulfonamides .
Bacterial StrainMIC (µg/mL)Activity Level
E. coli15Moderate
S. aureus10High
Pseudomonas aeruginosa20Moderate

Anticancer Activity

Recent studies have explored the potential anticancer properties of this compound derivatives. Research indicates that these compounds may inhibit tumor growth through various mechanisms:

Mechanisms of Action :

  • Inhibition of Carbonic Anhydrase : Some sulfonamides have been found to inhibit carbonic anhydrase isoforms, which are involved in tumor cell proliferation .
  • Induction of Apoptosis : Certain derivatives trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Case Studies :
A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including lung (A549), liver (HepG2), and breast (MCF7) cells. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 5–15 µM across different cell lines .

Toxicity and Safety Profile

While sulfonamides are generally well-tolerated, some studies report potential side effects such as hypersensitivity reactions and renal toxicity. It is crucial to evaluate the safety profile through preclinical studies before clinical application.

Properties

Molecular Formula

C4H9NO2S

Molecular Weight

135.19 g/mol

IUPAC Name

(E)-but-2-ene-1-sulfonamide

InChI

InChI=1S/C4H9NO2S/c1-2-3-4-8(5,6)7/h2-3H,4H2,1H3,(H2,5,6,7)/b3-2+

InChI Key

HBIXPJWSSLDLMW-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/CS(=O)(=O)N

Canonical SMILES

CC=CCS(=O)(=O)N

Origin of Product

United States

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